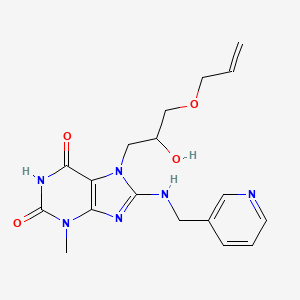![molecular formula C17H22N2O2 B2659285 N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide CAS No. 404591-52-2](/img/structure/B2659285.png)
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide, also known as CHEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHEE is a synthetic compound that belongs to the oxamide family and has been found to possess unique properties that make it a promising candidate for use in scientific research.
Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
A study conducted by Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of three anticonvulsant enaminones, highlighting the significance of hydrogen bonding and molecular conformation. These findings underscore the potential of cyclohexenyl derivatives in developing anticonvulsant medications, showcasing the importance of structural analysis in drug design (Kubicki, Bassyouni, & Codding, 2000).
Potassium Channel Openers
Brown et al. (1993) described the synthesis and biological activities of compounds derived from 2-oxo-1-pyridin-3-yl-cyclohexanecarbothioic acid methylamide, demonstrating potent potassium channel opening activity. These findings highlight the therapeutic potential of cyclohexenyl derivatives in treating cardiovascular diseases by modulating potassium channels (Brown et al., 1993).
Baylis-Hillman Reaction Acceleration
Aggarwal, Dean, Mereu, and Williams (2002) reported a significant acceleration of the Baylis-Hillman reaction in polar solvents with cyclohexenone, indicating the role of hydrogen bonding. This research provides valuable insights into the chemical properties of cyclohexenyl compounds and their applications in organic synthesis (Aggarwal, Dean, Mereu, & Williams, 2002).
Antinociceptive Activities of Enaminone Compounds
Masocha, Kombian, and Edafiogho (2016) evaluated the antinociceptive activity of various anilino enaminones, including cyclohexenyl derivatives, in mouse models. Their findings suggest these compounds could potentially serve as new therapeutic agents for pain management, emphasizing the cyclohexenyl ring's contribution to biological activity (Masocha, Kombian, & Edafiogho, 2016).
Novel Synthesis of Spiro-1,3-Oxazines
Saikia, Baruah, Pahari, Borah, Goswami, and Konwar (2014) developed a mild and efficient methodology for synthesizing spiro-1,3-oxazine derivatives from N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides. This research highlights the versatility of cyclohexenyl derivatives in synthesizing novel heterocyclic compounds, potentially useful in various pharmaceutical applications (Saikia et al., 2014).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-6-5-9-15(12-13)19-17(21)16(20)18-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLLBUSSCFGBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2659202.png)

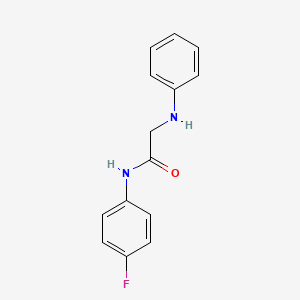
![ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2659206.png)
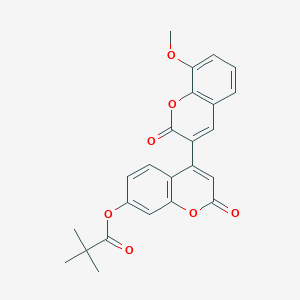

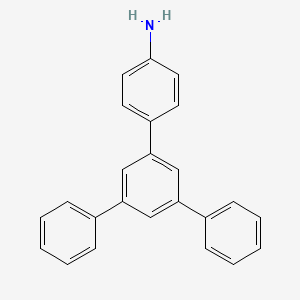
![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline](/img/structure/B2659213.png)
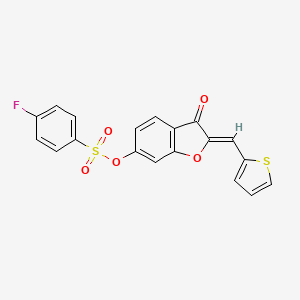
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)
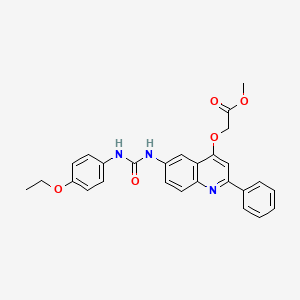
![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)

